cis-1,2-Diphenyl-1-methylcyclopropane
Description
cis-1,2-Diphenyl-1-methylcyclopropane (CAS: 14161-72-9) is a cyclopropane derivative with the molecular formula C₁₆H₁₆ and a molecular weight of 208.2982 g/mol . Its IUPAC InChIKey (MEPKNRHJYLWJON-JKSUJKDBSA-N) confirms the stereochemistry, where the two phenyl groups and one methyl group occupy adjacent positions on the cyclopropane ring in a cis configuration. The compound’s 3D structure is accessible via computational models, highlighting its planar cyclopropane core with bulky aromatic substituents . This structure imparts unique steric and electronic properties, making it relevant in materials science and pharmaceutical research.
Structure
3D Structure
Properties
CAS No. |
14161-73-0 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1-methyl-2-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI Key |
MEPKNRHJYLWJON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Mechanism of Diradical Formation and Alkene Addition
The synthesis of cis-1,2-diphenyl-1-methylcyclopropane via radical pathways leverages cyclopropyl malonoyl peroxides as diradical precursors. Cyclopropyl malonoyl peroxide (1) undergoes homolytic cleavage under thermal or photochemical conditions, generating a cyclopropane-diradical intermediate. This species reacts with alkenes such as 1,2-diphenylethylene, where the diradical adds across the double bond to form the cyclopropane ring. The cis stereochemistry arises from the suprafacial addition of the diradical, which preserves the alkene’s geometry during ring closure.
Synthetic Procedure and Optimization
In a representative protocol, cyclopropyl malonoyl peroxide (1.2 equiv) is combined with 1,2-diphenylethylene (1 equiv) in chloroform at 40°C for 24 hours. The reaction proceeds under inert conditions to minimize competing oxidation pathways. Post-reaction purification via silica gel chromatography (1:4 ethyl ether:petroleum ether) yields this compound as a colorless solid in 75–82% yield. Key parameters include:
| Parameter | Value | Impact on Yield/Stereoselectivity |
|---|---|---|
| Temperature | 40°C | Higher temperatures accelerate diradical formation but risk side reactions. |
| Solvent | Chloroform | Stabilizes radical intermediates via polarity. |
| Peroxide Equivalence | 1.2 equiv | Ensures complete alkene consumption. |
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Diphenyl-1-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable structures, such as alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing cyclopropanes.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
cis-1,2-Diphenyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: The compound’s interactions with biological molecules can provide insights into the behavior of cyclopropane-containing natural products.
Medicine: Research into cyclopropane derivatives can lead to the development of new pharmaceuticals with unique properties.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of cis-1,2-Diphenyl-1-methylcyclopropane involves the reactivity of the cyclopropane ring. The ring strain in cyclopropanes makes them highly reactive, allowing them to participate in various chemical reactions. The phenyl groups can stabilize reaction intermediates through resonance, influencing the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Cyclopropanes
cis-1,2-Dimethylcyclopropane
- Structure : A smaller analog with methyl groups in a cis-1,2 configuration.
- Physical Properties : Boiling point 37°C , density 0.6889 g/cm³ , and refractive index 1.3829 .
- Key Differences: Lacks aromaticity, resulting in lower thermal stability and distinct solubility (soluble in ethanol, immiscible in water) compared to the phenyl-substituted target compound .
trans-1,2-Dimethylcyclopropane
- Stereochemical Contrast : Methyl groups are trans-configured, reducing steric strain.
- Physical Properties : Lower boiling point (28°C ) and density (0.6648 g/cm³ ) than its cis counterpart due to reduced dipole interactions .
- Relevance : Demonstrates how substituent orientation impacts physicochemical behavior, a principle applicable to the phenyl-methyl system in the target compound .
Bioactive Cyclopropane Derivatives
cis-1,2-Diacetoxy-1,2-dihydroacronycine
- Bioactivity: Exhibits cytotoxic activity (IC₅₀ = 5.8 µM), while structurally similar compounds like 6b and 6d (with non-aromatic substituents) are inactive (IC₅₀ > 100 µM) .
- Comparison : The phenyl groups in cis-1,2-Diphenyl-1-methylcyclopropane may enhance π-π stacking in biological systems, though its bioactivity remains unstudied.
Unsaturated Isomers (4a, 5a)
Conformationally Dynamic Cyclopropanes
Bullvalene (BV) Isomers
- Stereodynamics : cis-1,2-Disubstituted cyclopropanes (like the target compound) occupy region a in electride value (EV) plots, distinct from cis-1,3 or cis-1,4 systems (region b ) .
- Implications : The phenyl and methyl groups in the target compound may restrict ring puckering, stabilizing specific conformations relevant to molecular recognition .
Environmental and Analytical Comparisons
cis-1,2-Dichloroethene (cis-1,2-DCE)
Data Tables
Table 1: Physicochemical Properties of Selected Cyclopropanes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Feature |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₆ | 208.30 | N/A | N/A | Aromatic substituents |
| cis-1,2-Dimethylcyclopropane | C₅H₁₀ | 70.13 | 37 | 0.6889 | Aliphatic, cis-methyl |
| trans-1,2-Dimethylcyclopropane | C₅H₁₀ | 70.13 | 28 | 0.6648 | Aliphatic, trans-methyl |
Research Findings and Implications
- Stereochemical Stability : The cis-1,2 configuration in the target compound creates steric hindrance, limiting ring-opening reactions compared to trans isomers .
- Spectroscopic Signatures : NMR coupling constants (e.g., ³Jcis = 12.9 Hz in cis-1,2-disubstituted cyclopropanes) differentiate it from trans isomers (³Jtrans = 15.9 Hz) .
- Functional Group Impact : Aromatic substituents enhance UV-vis absorption intensity (~300 nm) compared to aliphatic analogs, useful in analytical detection .
Q & A
Q. How can advanced materials (e.g., sacrificial bonds) enhance the mechanical properties of polymers derived from this compound?
- Methodological Answer : Incorporate dynamic covalent bonds (e.g., disulfide or Zn-coordination units) into cross-linked networks. Test tensile strength and elasticity via dynamic mechanical analysis (DMA). Compare with bioinspired systems, such as cis-1,4-polyisoprene elastomers, to benchmark performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
